molecular formula C24H19F3N2O4S B283631 4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione

4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione

Cat. No. B283631
M. Wt: 488.5 g/mol
InChI Key: DENDOQQAYRXEOG-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrazolidinedione compounds and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that the compound inhibits the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
Studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects. It has been shown to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, it has been shown to have anticonvulsant and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione is its low toxicity profile, which makes it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research of 4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione. One direction is to further investigate its potential as an antitumor agent and explore its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential as an anti-inflammatory agent and investigate its mechanism of action in more detail. Additionally, further studies are needed to explore its potential as an anticonvulsant and analgesic agent and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione involves the reaction of 4-(2-thienylmethoxy)benzaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then reacted with 3-(trifluoromethyl)benzaldehyde and hydrazine hydrate to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various scientific fields. It has shown antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. It has also shown anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use as an anticonvulsant and analgesic agent.

properties

Molecular Formula

C24H19F3N2O4S

Molecular Weight

488.5 g/mol

IUPAC Name

(4Z)-4-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methylidene]-1-[3-(trifluoromethyl)phenyl]pyrazolidine-3,5-dione

InChI

InChI=1S/C24H19F3N2O4S/c1-2-32-21-12-15(8-9-20(21)33-14-18-7-4-10-34-18)11-19-22(30)28-29(23(19)31)17-6-3-5-16(13-17)24(25,26)27/h3-13H,2,14H2,1H3,(H,28,30)/b19-11-

InChI Key

DENDOQQAYRXEOG-ODLFYWEKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CS4

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CS4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CS4

Origin of Product

United States

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